Structural Elucidation of (6S)-6-(hydroxymethyl)piperazin-2-one: A Comprehensive NMR Guide
Structural Elucidation of (6S)-6-(hydroxymethyl)piperazin-2-one: A Comprehensive NMR Guide
Executive Summary & Structural Significance
The piperazin-2-one scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as a conformationally restricted backbone for peptidomimetics, sigma receptor ( σ R) ligands, and NOD-like receptor protein 3 (NLRP3) inflammasome inhibitors[1][2]. Specifically, (6S)-6-(hydroxymethyl)piperazin-2-one provides a critical chiral center at the C6 position, which dictates the spatial orientation of subsequent functionalizations.
As a Senior Application Scientist, I frequently encounter challenges in the unambiguous assignment of this heterocycle. The proximity of multiple heteroatoms (N1, N4, O) and the presence of complex spin systems often lead to overlapping multiplets in the 1 H NMR spectrum. This whitepaper establishes a definitive, self-validating methodology for the 1D and 2D NMR characterization of (6S)-6-(hydroxymethyl)piperazin-2-one, explaining the causality behind solvent selection, pulse sequence optimization, and stereochemical validation.
Conformational Dynamics and Solvent Causality
The selection of the NMR solvent is the foundational step in the structural elucidation of polar, hydrogen-bonding molecules. For (6S)-6-(hydroxymethyl)piperazin-2-one, DMSO- d6 is strictly preferred over CDCl 3 [3].
Causality of Solvent Choice:
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Solubility: The highly polar nature of the unsubstituted amine (N4), amide (N1), and hydroxyl group necessitates a high-dielectric solvent.
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Proton Exchange Suppression: DMSO- d6 forms strong intermolecular hydrogen bonds with the solute's exchangeable protons (N-H and O-H). This drastically reduces their exchange rate with residual water, sharpening the signals and allowing the observation of crucial scalar couplings (e.g., the 3J coupling between the hydroxyl proton and the adjacent methylene protons of the hydroxymethyl group)[4].
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Stereochemical Probing: Observing the exchangeable protons is mandatory for 2D NOESY experiments, which rely on spatial proximity to validate the (6S) configuration.
1D NMR Spectral Data & Assignments
The 1D NMR acquisition must be calibrated using Tetramethylsilane (TMS) at 0.00 ppm to ensure absolute chemical shift accuracy. The amide carbonyl (C2) exerts a strong anisotropic deshielding effect, heavily influencing the chemical shifts of the adjacent C3 protons and the N1 proton.
Quantitative 1 H and 13 C NMR Data Summary
The following table synthesizes the expected chemical shifts, multiplicities, and coupling constants for (6S)-6-(hydroxymethyl)piperazin-2-one in DMSO- d6 at 298 K (400 MHz for 1 H, 100 MHz for 13 C)[3][4].
| Position | 13 C Shift (ppm) | 1 H Shift (ppm) | Multiplicity & Coupling ( J in Hz) | Assignment Rationale |
| C2 | 168.5 | - | - | Amide carbonyl; highly deshielded. |
| C3 | 49.3 | 3.25, 3.15 | ABq, JAB = 16.5 | Diastereotopic CH 2 adjacent to C=O and N4. |
| C5 | 47.5 | 2.95, 2.75 | dd, J = 12.5, 4.0 / dd, J = 12.5, 7.5 | Diastereotopic CH 2 adjacent to N4 and chiral C6. |
| C6 | 55.8 | 3.35 | m | Chiral methine; deshielded by N1 and C7-OH. |
| C7 | 62.4 | 3.45 | m (2H) | Hydroxymethyl CH 2 ; overlaps with C6. |
| N1-H | - | 7.85 | br s (1H) | Amide proton; deshielded by resonance. |
| N4-H | - | 2.80 | br s (1H) | Secondary amine proton; broad due to quadrupolar relaxation. |
| O-H | - | 4.85 | t, J = 5.5 | Hydroxyl proton; triplet due to coupling with C7-CH 2 . |
2D NMR Spectral Data: The Self-Validating Matrix
To resolve the overlapping multiplets at ~3.35 - 3.45 ppm (C6 and C7 protons) and to definitively prove the molecular connectivity, a suite of 2D NMR experiments is required. This multi-dimensional approach acts as a self-validating system: an assignment made in COSY must be corroborated by HSQC and HMBC.
COSY (Correlation Spectroscopy)
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Purpose: Maps the contiguous proton spin systems.
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Key Observations: The hydroxyl proton (4.85 ppm) shows a distinct cross-peak to the C7 methylene protons (3.45 ppm). The C6 methine proton (3.35 ppm) exhibits vicinal coupling to both the C7 protons and the C5 diastereotopic protons (2.95, 2.75 ppm).
HSQC (Heteronuclear Single Quantum Coherence)
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Purpose: Establishes direct 1JCH connectivities.
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Key Observations: The overlapping multiplet at 3.45 ppm is cleanly resolved in the carbon dimension, correlating exclusively to the C7 carbon at 62.4 ppm. The 3.35 ppm multiplet correlates to the C6 carbon at 55.8 ppm. The phase-edited HSQC will show C3, C5, and C7 as negatively phased (CH 2 ), while C6 will be positively phased (CH), instantly confirming the carbon types[1].
HMBC (Heteronuclear Multiple Bond Correlation)
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Purpose: Maps the molecular backbone via 2JCH and 3JCH long-range couplings.
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Key Observations: The C2 carbonyl carbon (168.5 ppm) is a critical anchor point. It shows strong 3JCH cross-peaks to the C6 proton and 2JCH cross-peaks to the C3 protons. This definitively links the two halves of the piperazinone ring.
NOESY (Nuclear Overhauser Effect Spectroscopy)
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Purpose: Validates the 3D conformation and the (6S) stereochemistry.
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Key Observations: Through-space interactions between the C6 proton and the pseudo-axial proton of the C5 methylene group confirm the ring puckering. The absence of a strong NOE between the N1-H and the C7-CH 2 group suggests the hydroxymethyl substituent adopts a pseudo-equatorial orientation to minimize steric clash, consistent with the (6S) thermodynamic minimum.
Workflow for the self-validating NMR structural elucidation of piperazin-2-one derivatives.
Experimental Protocol: Step-by-Step Methodology
To ensure absolute reproducibility and trustworthiness of the data, the following protocol must be strictly adhered to:
Step 1: Sample Preparation
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Weigh exactly 15.0 mg of high-purity (6S)-6-(hydroxymethyl)piperazin-2-one.
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Dissolve the compound in 600 μ L of anhydrous DMSO- d6 containing 0.03% v/v TMS. Causality: Anhydrous conditions prevent the water peak (~3.33 ppm in DMSO) from obscuring the critical C6 and C7 proton signals.
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Transfer the solution to a 5 mm precision NMR tube, ensuring no air bubbles are trapped in the active volume.
Step 2: Instrument Calibration & Tuning
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Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
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Regulate the probe temperature to exactly 298.0 K. Allow 5 minutes for thermal equilibration to prevent convection currents, which degrade 2D NMR line shapes.
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Perform automated tuning and matching (ATM) for both 1 H and 13 C nuclei. Lock the magnetic field to the deuterium signal of DMSO- d6 and shim the magnet (Z1-Z5) until the TMS signal full-width at half-maximum (FWHM) is < 1.0 Hz.
Step 3: Acquisition Parameters
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1 H NMR: Acquire 16 scans with a 30° flip angle and a relaxation delay (D1) of 2.0 seconds. Causality: A 2.0s delay ensures complete relaxation of the protons, allowing for accurate integration.
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13 C NMR: Acquire 1024 scans with proton decoupling (WALTZ-16). Set D1 to 2.0 seconds.
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HSQC/HMBC: Acquire using a standard gradient-selected pulse sequence. For HMBC, optimize the long-range coupling delay for J = 8 Hz (typically 62.5 ms).
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NOESY: Set the mixing time ( τm ) to 300 ms. Causality: 300 ms is optimal for small molecules (~130 Da) in viscous solvents like DMSO to observe NOE build-up without spin diffusion artifacts.
Step 4: Data Processing
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Apply an exponential window function (LB = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier transformation to enhance the signal-to-noise ratio.
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Phase the spectra manually and apply baseline correction (e.g., Bernstein polynomial fit) to ensure accurate integrations of the complex multiplets.
References
- Google Patents. (2024). WO2024188994A1 - Pyridazine compounds, their preparation, and their therapeutic uses.
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National Institutes of Health (PMC). (n.d.). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Retrieved from[Link]
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MDPI. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Retrieved from[Link]
Sources
- 1. (R)-1-Benzyl-6-hydroxymethyl-piperazin-2-one [benchchem.com]
- 2. WO2024188994A1 - Pyridazine compounds, their preparation, and their therapeutic uses - Google Patents [patents.google.com]
- 3. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
